N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a furan ring, a morpholine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction involving formaldehyde and a secondary amine.
Nitropyrimidine Core Formation: The nitropyrimidine core is formed by reacting the intermediate compounds with appropriate nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
- Thiazole derivatives
Uniqueness
N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a furan ring, a morpholine ring, and a nitropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5279-01-6 |
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Molecular Formula |
C13H16N6O4 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H16N6O4/c14-11-10(19(20)21)12(15-8-9-2-1-5-23-9)17-13(16-11)18-3-6-22-7-4-18/h1-2,5H,3-4,6-8H2,(H3,14,15,16,17) |
InChI Key |
UQTASNYONZXDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Origin of Product |
United States |
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